8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is an organic compound that belongs to the family of tetrahydroquinolines. It is characterized by a hydroxyl group and a trifluoromethyl group at the 8-position of the tetrahydroquinoline structure, which significantly influences its chemical and biological properties. The molecular formula for this compound is .
This compound is classified as a tetrahydroquinoline derivative, which is a bicyclic structure containing both a quinoline and a saturated cyclohexane ring. Tetrahydroquinolines are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms enhances the lipophilicity and biological activity of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline, making it a subject of interest in pharmacological studies.
The synthesis of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be achieved through various methodologies. Common synthetic routes include:
These methods are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
The molecular structure of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline features:
The specific arrangement of these functional groups plays a critical role in the compound's chemical behavior and biological activity.
The chemical reactivity of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be explored through various reactions typical for tetrahydroquinoline derivatives:
These reactions are crucial for developing derivatives with enhanced biological activity or specific therapeutic applications.
Studies on the interactions of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline with biological targets reveal insights into its mechanism of action. For example:
Understanding these mechanisms is essential for determining the therapeutic potential and safety profiles of compounds derived from tetrahydroquinolines .
The physical properties of 8-hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline include:
Chemical properties include reactivity patterns typical for hydroxyl and trifluoromethyl groups, influencing how this compound interacts with other chemical species .
8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has potential applications in various fields:
The unique structural features contribute to its diverse applications in scientific research and drug development .
The most established route involves sequential assembly of the tetrahydroquinoline ring system followed by introduction of the trifluoromethyl-hydroxy motif. Key steps typically include:
Optimization Challenges: Yields in the trifluoromethylation step are often moderate. The steric bulk of the trifluoromethyl group and the partially saturated ring system can impede reagent approach. Careful optimization of solvent, temperature, and catalyst (if any) is essential. Protecting groups on ring nitrogen or other sensitive functionalities must be orthogonal to the reaction conditions.
Table 1: Representative Multi-Step Synthesis via Condensation/Trifluoromethylation
Starting Cyclohexanone Derivative | Cyclization Method | Trifluoromethylation Method | Key Intermediate | Overall Yield to Target | Ref. |
---|---|---|---|---|---|
4-(N-Protected-aminomethyl)cyclohexanone | Modified Skraup | TMSCF₃ / TBAF | 8-(Trimethylsiloxy)-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | ~25-40% (after deprotection) | [6] |
2-(Aminomethyl)-1,4-cyclohexanedione (mono-protected) | Friedländer (e.g., with acetone) | TMSCF₃ / CsF | 8-Keto-8-(trifluoromethyl) derivative (requires reduction) | ~15-30% | [7] [8] |
Catalysis offers routes to improve efficiency and regioselectivity, often enabling convergent synthesis or direct functionalization:
[Cp*IrCl(κ²-N,N-L*)] + 8-(Trifluoromethyl)quinoline → [Cp*IrH(κ²-N,N-L*)]⁺ → 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline (with potential enantioselectivity)
Advantages and Limitations: Catalytic hydrogenation/ATH provides a direct route from aromatic precursors, potentially simplifying synthesis. The use of chiral Ir/Rh catalysts offers a pathway to enantiomerically enriched products directly. However, achieving high enantioselectivity in reducing the sterically demanding 8-trifluoromethylquinoline can be challenging, and catalyst loadings/optimization can be significant. Lewis acid additives improve efficiency but add complexity.
Table 2: Catalytic Methods for Core Formation/Functionalization
Catalyst System | Substrate | Reaction Type | Key Product | Yield (%) | ee (%) (if applicable) | Ref. |
---|---|---|---|---|---|---|
Cp*IrCl₂ / (S,R)-TsDPEN / HCO₂H-Et₃N | 8-(Trifluoromethyl)quinoline | Asymmetric Transfer Hydrogenation (ATH) | (S)- or (R)-8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-THQ | 60-80 | 45-69 | [1] [4] |
Cp*IrCl₂ / (R)-CAMPY or (R)-Me-CAMPY / HCO₂H-Et₃N (+ La(OTf)₃) | 8-(Trifluoromethyl)quinoline (or analogues) | ATH | 8-Hydroxy-8-(trifluoromethyl)-5,6,7,8-THQ | Up to 99 (Conv.) | Low-Mod (Racemic often reported) | [4] |
Ni(II) Complex / t-BuOK | α-2-Aminoaryl Alcohols + CF₃-Ketones | Dehydrogenative Condensation | Substituted Quinolines (precursors) | Up to 93 | - | [7] |
NHC-Ir(I) Complex / KOH | 2-Aminobenzyl Alcohols + CF₃-Ketones | Borrowing Hydrogen | Substituted Quinolines (precursors) | Good | - | [7] |
The 8-position, bearing the -OH and -CF₃ groups, is a stereogenic center. Access to enantiopure material is crucial for applications where chirality influences biological activity (e.g., receptor binding) or catalytic properties. Strategies include:
Optimization for Biological Relevance: The choice of enantioselective strategy depends on the required scale, purity, and available infrastructure. Catalytic asymmetric synthesis is atom-economical but may require extensive catalyst screening and optimization for high ee. Enzymatic resolution and diastereomeric salt formation are robust techniques widely used in pharmaceutical development to obtain enantiopure intermediates like those needed for P2X7 receptor antagonists [5]. Confirming enantiopurity (e.g., via chiral HPLC) and absolute configuration (e.g., via X-ray crystallography of a derivative, chemical correlation, or vibrational circular dichroism) is essential.
Table 3: Enantioselective Synthesis and Resolution Strategies
Strategy | Key Method/Reagent | Starting Material | Enantiomer Obtained | ee (%) | Ref. |
---|---|---|---|---|---|
Catalytic Asymmetric Synthesis | Cp*Ir/(S,R)-TsDPEN / HCO₂H-Et₃N | 8-(Trifluoromethyl)quinoline | (S)- or (R)-8-Hydroxy-8-CF₃-THQ | 45-69 | [1] [4] |
Enzymatic Resolution (EKR) | Lipase (CAL-B) / Vinyl Acetate | rac-8-Hydroxy-8-CF₃-THQ | (R)-Alcohol & (S)-Acetate (or vice versa) | >98 (after sep.) | [4] |
Diastereomeric Salt Formation | (L)-(+)- or (D)-(-)-Tartaric Acid | rac-8-Amino-THQ precursor (e.g., CAMPY salt analog) | (R)- or (S)-Base Tartrate Salt | >99 (after cryst.) | [1] |
Chiral Chromatography | Chiral HPLC or SFC Column (e.g., Chiralpak AD-H) | rac-8-Hydroxy-8-CF₃-THQ | (R)- and (S)-Enantiomers | >99 | [5] |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: